PembrolizumabPembrolizumabLambrolizumab(CAS 1374853-91-4) is a humanized antibody used in cancer immunotherapy. It blocks a protective mechanism on cancer cells, and allows the immune system to destroy those cancer cells. It targets the programmed cell death 1 (PD-1) receptor. The drug was initially used to treat metastatic melanoma.
Brand Name:
Vulcanchem
CAS No.:
1374853-91-4
VCID:
VC0001333
InChI:
SMILES:
Molecular Formula:
NA
Molecular Weight:
NA
Pembrolizumab
CAS No.: 1374853-91-4
VCID: VC0001333
Molecular Formula: NA
Molecular Weight: NA
* For research use only. Not for human or veterinary use.
Description
Pembrolizumab is a highly selective humanized monoclonal antibody that belongs to the class of immune checkpoint inhibitors. It specifically targets the programmed cell death receptor-1 (PD-1), preventing its interaction with its ligands, PD-L1 and PD-L2. This blockade enhances the immune response by stimulating T-cell activation and proliferation, which helps in recognizing and attacking cancer cells more effectively.
Pembrolizumab is marketed under the brand name Keytruda and has been approved by regulatory authorities for the treatment of various types of cancer, including non-small cell lung cancer (NSCLC), melanoma, kidney cancer, and others.
Mechanism of Action
Pembrolizumab works by inhibiting the PD-1 receptor on T cells, which normally acts as a checkpoint to prevent excessive immune responses. Tumors can exploit this mechanism by expressing PD-L1, thereby evading immune detection. By blocking PD-1, pembrolizumab restores the immune system's ability to recognize and target cancer cells.
Clinical Applications
Pembrolizumab has shown significant efficacy in several cancer types:
KEYNOTE-407 Study
In the KEYNOTE-407 study, pembrolizumab plus chemotherapy was compared to placebo plus chemotherapy in patients with metastatic squamous NSCLC. The results showed a significant improvement in OS and PFS with pembrolizumab. The 5-year OS rate was 18.4% for the pembrolizumab group versus 9.7% for the placebo group.
KEYNOTE-564 Study
The KEYNOTE-564 trial evaluated pembrolizumab as an adjuvant treatment for kidney cancer. At four years, 91% of patients receiving pembrolizumab were alive compared to 86% in the placebo group, with a nearly 40% reduced risk of death.
KEYNOTE-024 and KEYNOTE-042 Studies
These studies demonstrated that pembrolizumab monotherapy improved OS in first-line treatment for NSCLC patients with high PD-L1 expression.
Five-Year Outcomes
A five-year follow-up of patients who completed 35 cycles of pembrolizumab showed an estimated 4-year OS rate of 61.8% after treatment completion. The objective response rate was 84.3%, and 40.2% of patients remained alive without disease progression.
Safety and Adverse Effects
Pembrolizumab is generally well-tolerated, but it can cause immune-mediated adverse effects such as colitis, skin reactions, and hypophysitis. Grade 3-5 adverse events occur in a minority of patients.
Table 1: Survival Rates in KEYNOTE-564 Study
Time After Starting Adjuvant Treatment
Pembrolizumab Group Alive (%)
Placebo Group Alive (%)
2 Years
96
94
3 Years
94
89.5
4 Years
91
86
Table 3: Adverse Effects in Pembrolizumab Treatment
Type of Adverse Effect
Frequency (%)
Any Treatment-Related AE
81.4
Grade 3-5 Treatment-Related AE
11.8
Immune-Mediated AE
40.2
Grade 3 Immune-Mediated AE
5.9
References:
- Frontiers in Oncology: Effectiveness and Safety of Pembrolizumab for Patients with Advanced NSCLC.
- National Cancer Institute: Adjuvant Keytruda Improves Kidney Cancer Survival.
- Actas Dermosifiliográficas: Pembrolizumab: A New Drug That Can Induce Exacerbations of Dermatological Diseases.
- PubMed: Five-Year Update of the Phase III KEYNOTE-407 Study.
- PubMed: Five-Year Outcomes With Pembrolizumab Versus Chemotherapy as First-Line Therapy in Patients with Non–Small-Cell Lung Cancer.
- National Cancer Institute: Pembrolizumab.
CAS No.
1374853-91-4
Product Name
Pembrolizumab
Molecular Formula
NA
Molecular Weight
NA
Synonyms
Lambrolizumab;Pembrolizumab
Reference
1: Mandel JJ, Olar A, Aldape KD, Tremont-Lukats IW. Lambrolizumab induced central
nervous system (CNS) toxicity. J Neurol Sci. 2014 Sep 15;344(1-2):229-31. doi:
10.1016/j.jns.2014.06.023. Epub 2014 Jun 20. PubMed PMID: 24980937; PubMed
Central PMCID: PMC4157634.
2: Hamid O, Robert C, Daud A, Hodi FS, Hwu WJ, Kefford R, Wolchok JD, Hersey P,
Joseph RW, Weber JS, Dronca R, Gangadhar TC, Patnaik A, Zarour H, Joshua AM,
Gergich K, Elassaiss-Schaap J, Algazi A, Mateus C, Boasberg P, Tumeh PC,
Chmielowski B, Ebbinghaus SW, Li XN, Kang SP, Ribas A. Safety and tumor responses
with lambrolizumab (anti-PD-1) in melanoma. N Engl J Med. 2013 Jul
11;369(2):134-44. doi: 10.1056/NEJMoa1305133. Epub 2013 Jun 2. PubMed PMID:
23724846; PubMed Central PMCID: PMC4126516.
Last Modified
Aug 15 2023
Mass Molarity Calculator
mass of a compound required to prepare a solution of known volume and concentration
volume of solution required to dissolve a compound of known mass to a desired concentration
concentration of a solution resulting from a known mass of compound in a specific volume